5-Amino-1-méthyl-1H-pyrazole-4-carboxylate de méthyle

Vue d'ensemble

Description

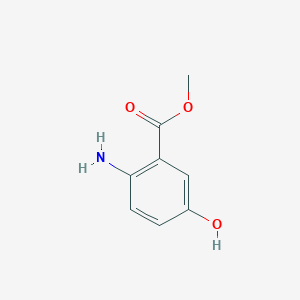

“Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate” is a chemical compound with the CAS Number: 110860-60-1 . It has a molecular weight of 155.16 and its IUPAC name is the same as the common name . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate” is 1S/C6H9N3O2/c1-9-5(7)4(3-8-9)6(10)11-2/h3H,7H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate” is a powder that is stored at room temperature .Mécanisme D'action

Target of Action

Pyrazole derivatives, such as 5-amino-pyrazoles, have been reported to be versatile synthetic building blocks in the synthesis of remarkable organic molecules with diverse functionalities .

Mode of Action

It’s known that the amino group in 1-methyl-5-amino-pyrazole has significant basicity and nucleophilicity, which can undergo a series of nucleophilic substitution reactions to obtain derivative pyrazole compounds .

Biochemical Pathways

5-amino-pyrazoles have been used in the synthesis of diverse heterocyclic scaffolds, which could potentially affect various biochemical pathways .

Result of Action

Pyrazole derivatives have been associated with a number of noteworthy biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .

Action Environment

It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .

Avantages Et Limitations Des Expériences En Laboratoire

Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate has several advantages and limitations for use in laboratory experiments. One of the main advantages of Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is its stability. It is a relatively stable compound, which makes it ideal for use in laboratory experiments. Additionally, Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is relatively easy to synthesize, which makes it a convenient compound for use in experiments. However, one of the main limitations of Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is its toxicity. It has been shown to be toxic in certain concentrations, which can limit its use in laboratory experiments.

Orientations Futures

Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate has a variety of potential future applications that are currently being explored. One potential application is in the development of new drugs and therapies. Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate has been studied for its potential to bind to various proteins in the body, which could be used to develop new drugs and therapies for various conditions. Additionally, Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate has been studied for its potential use in the development of new materials, such as polymers and nanomaterials. Finally, Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate has been studied for its potential to act as an enzyme inhibitor, which could be used to develop new treatments for various conditions.

Méthodes De Synthèse

Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate can be synthesized in a variety of ways, but the most common method is the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid and 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid. This reaction produces a salt that is then converted to the desired compound. The reaction of these two compounds is catalyzed by a strong base such as potassium hydroxide or sodium hydroxide. The reaction is carried out at a temperature of approximately 150°C and a pressure of approximately 10-15 atmospheres. The reaction is typically complete in about 2 hours.

Applications De Recherche Scientifique

Chimie médicinale

Les amino-pyrazoles, y compris le 5-amino-1-méthyl-1H-pyrazole-4-carboxylate de méthyle, présentent un grand intérêt en chimie médicinale . Ce sont des structures avantageuses qui fournissent des ligands utiles pour les récepteurs ou les enzymes, tels que la p38MAPK et différentes kinases, la COX et d'autres . Ils ciblent également des zones importantes pour les infections bactériennes et virales . Par exemple, le (S)-5-amino-3-(4-((5-fluoro-2-méthoxybenzamido)méthyl)phényl)-1-(1,1,1-trifluoropropane-2-yl)-1 H-pyrazole-4 carboxamide, un dérivé de l'amino-pyrazole, est un inhibiteur réversible de la Bruton Kinase (BTK), une tyrosine kinase non réceptrice, qui représente une cible thérapeutique majeure pour les malignités induites par les cellules B .

Synthèse organique

Les 5-amino-pyrazoles sont des réactifs puissants en synthèse organique . Ce sont des blocs de construction synthétiques polyvalents dans la synthèse de molécules organiques remarquables avec un accent sur les fonctionnalités polyvalentes . Ils sont utilisés pour construire diverses structures hétérocycliques, telles que des composés hétérocycliques poly-substitués et des composés hétérocycliques fusionnés .

Applications pharmaceutiques

Les 5-amino-pyrazoles, y compris notre composé d'intérêt, sont similaires à des composés biologiquement actifs et ont des applications diverses dans le domaine de la pharmaceutique et de la chimie médicinale . Ils sont utilisés dans la conception et l'ingénierie des produits pharmaceutiques, avec près de 60 % des médicaments uniques à petites molécules contenant un hétérocycle d'azote .

Applications agrochimiques

Le this compound est une matière première et un intermédiaire importants utilisés dans les produits agrochimiques <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox

Safety and Hazards

Propriétés

IUPAC Name |

methyl 5-amino-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-9-5(7)4(3-8-9)6(10)11-2/h3H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTGQTDLLIDYCAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568923 | |

| Record name | Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110860-60-1 | |

| Record name | Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[2-[4-(4-Hydroxyphenyl)phenyl]propan-2-yl]phenyl]phenol](/img/structure/B190147.png)